3-methyl-4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide 3-methyl-4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15475458
InChI: InChI=1S/C17H13N3O3S/c1-11-9-13(7-8-15(11)20(22)23)16(21)19-17-18-14(10-24-17)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19,21)
SMILES:
Molecular Formula: C17H13N3O3S
Molecular Weight: 339.4 g/mol

3-methyl-4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

CAS No.:

Cat. No.: VC15475458

Molecular Formula: C17H13N3O3S

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide -

Specification

Molecular Formula C17H13N3O3S
Molecular Weight 339.4 g/mol
IUPAC Name 3-methyl-4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Standard InChI InChI=1S/C17H13N3O3S/c1-11-9-13(7-8-15(11)20(22)23)16(21)19-17-18-14(10-24-17)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19,21)
Standard InChI Key KEPANEPMAYJAKA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

3-Methyl-4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide belongs to the family of thiazole-linked benzamides, which are of interest in medicinal chemistry due to their modular synthesis and bioactivity. The compound’s structure comprises:

  • Benzamide core: A benzene ring substituted with a methyl group at position 3 and a nitro group at position 4.

  • Thiazole moiety: A 1,3-thiazole ring attached to the benzamide via an amide bond, with a phenyl group at position 4 of the thiazole.

The closest analog, 4-methyl-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, has a molecular formula of C17H13N3O3S\text{C}_{17}\text{H}_{13}\text{N}_{3}\text{O}_{3}\text{S} and a molecular weight of 339.37 g/mol . Its SMILES string (Cc1ccc(cc1[N+]([O-])=O)C(Nc1nc(cs1)c1ccccc1)=O) confirms the substitution pattern and connectivity .

Synthesis and Structural Characterization

Synthetic Routes

Thiazole-linked benzamides are typically synthesized via the Schotten-Baumann reaction, where an aminothiazole reacts with an acyl chloride under basic conditions . For example, 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole derivatives were prepared by coupling 2-amino-4-phenylthiazole with diazonium salts, followed by acylation with substituted benzoyl chlorides . Adapting this method, the target compound could be synthesized by:

  • Diazotization: Formation of a diazonium salt from 3-nitro-4-methylaniline.

  • Coupling: Reaction with 2-amino-4-phenylthiazole to introduce the thiazole moiety.

  • Acylation: Treatment with benzoyl chloride derivatives to form the amide bond.

Key reaction conditions include ice-cold temperatures for diazonium stability and sodium acetate as a base to facilitate coupling .

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) at 1650–1675 cm1^{-1}, ν(N=N)\nu(\text{N=N}) at 1625–1650 cm1^{-1}, and ν(C=S)\nu(\text{C=S}) at 1375 cm1^{-1} .

  • 1H^1\text{H} NMR: A singlet at δ\delta 13.23–13.45 corresponds to the amide proton, while aromatic protons appear between δ\delta 7.47–8.39 . The absence of -NH2_2 signals confirms successful acylation.

Physicochemical Properties

The physicochemical profile of 4-methyl-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide provides insights into the behavior of its structural analogs :

PropertyValue (Compound 2080-0480) 4-Methoxy Analog 3-Nitro Analog
Molecular FormulaC17H13N3O3S\text{C}_{17}\text{H}_{13}\text{N}_{3}\text{O}_{3}\text{S}C17H14N2O2S\text{C}_{17}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}C18H15N3O3S\text{C}_{18}\text{H}_{15}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight (g/mol)339.37310.40353.39
logP4.884.13 4.13
logSw-4.71N/AN/A
Hydrogen Bond Acceptors757
Polar Surface Area (Ų)66.1970.23 66.19

Key observations:

  • Lipophilicity: The high logP (4.88) suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility (logSw = -4.71) .

  • Polar Surface Area: A PSA of 66.19 Ų indicates moderate polarity, balancing solubility and bioavailability .

Comparative Analysis with Structural Analogs

4-Methoxy-N-(4-Phenyl-1,3-Thiazol-2-yl)Benzamide

  • Key Difference: Methoxy group replaces nitro, reducing electron-withdrawing effects.

  • Impact: Lower antimicrobial potency but improved solubility (logP = 4.13) .

3-Nitro-N-[5-Methyl-4-(4-Methylphenyl)-1,3-Thiazol-2-yl]Benzamide

  • Key Difference: Additional methyl group on the thiazole ring.

  • Impact: Increased molecular weight (353.39 g/mol) and steric bulk, potentially altering target selectivity .

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